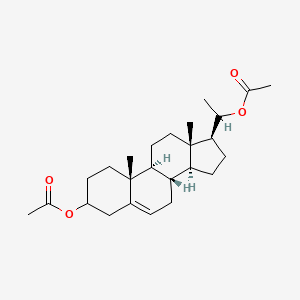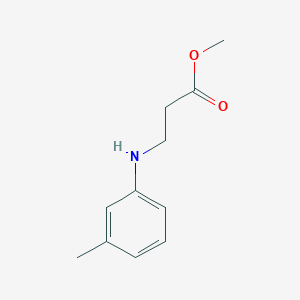![molecular formula C26H22N2O4 B12119362 Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is an organic compound that features a naphthalene core substituted with two methyl(phenyl)carbamate groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] typically involves the reaction of naphthalene-2,3-diol with methyl(phenyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Starting Materials: Naphthalene-2,3-diol and methyl(phenyl)isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or toluene. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Oxidized derivatives of the naphthalene core.
Reduction: Reduced forms of the carbamate groups.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene-2,3-diyl bis[ethyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[isopropyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[butyl(phenyl)carbamate]
Uniqueness
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is unique due to its specific substitution pattern and the presence of methyl(phenyl)carbamate groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C26H22N2O4 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[3-[methyl(phenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C26H22N2O4/c1-27(21-13-5-3-6-14-21)25(29)31-23-17-19-11-9-10-12-20(19)18-24(23)32-26(30)28(2)22-15-7-4-8-16-22/h3-18H,1-2H3 |
Clé InChI |
YDICPOCJAZPXJO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119283.png)
![N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide](/img/structure/B12119288.png)


![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)


![N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12119330.png)

![2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one](/img/structure/B12119344.png)
![2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]-](/img/structure/B12119353.png)


